molecular formula C24H52BrN B14770086 Tributyldodecylammonium bromide

Tributyldodecylammonium bromide

Cat. No.: B14770086
M. Wt: 434.6 g/mol
InChI Key: FGQQGDVRJUAQLN-UHFFFAOYSA-M
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Description

Tributyldodecylammonium bromide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various applications, including as a phase-transfer catalyst in organic synthesis. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyldodecylammonium bromide can be synthesized through the alkylation of tributylamine with dodecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions. The mixture is then cooled, and the product is precipitated out by adding a non-solvent like water .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tributyldodecylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Silver nitrate is often used to replace the bromide ion with a nitrate ion.

Major Products Formed

    Oxidation: Oxidized products may include various oxygenated derivatives.

    Reduction: Reduced products can include simpler amines.

    Substitution: Substituted products depend on the anion used in the reaction.

Scientific Research Applications

Tributyldodecylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

Tributyldodecylammonium bromide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization in water. The compound interacts with cellular membranes, altering their permeability and affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyldodecylammonium bromide is unique due to its longer alkyl chain, which enhances its ability to form micelles and interact with hydrophobic molecules. This makes it particularly effective in applications requiring strong surfactant properties and efficient phase transfer.

Properties

Molecular Formula

C24H52BrN

Molecular Weight

434.6 g/mol

IUPAC Name

tributyl(dodecyl)azanium;bromide

InChI

InChI=1S/C24H52N.BrH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

FGQQGDVRJUAQLN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-]

Origin of Product

United States

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